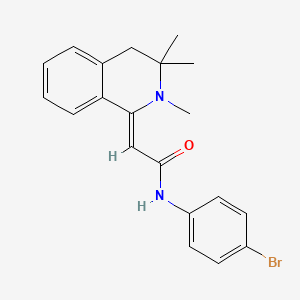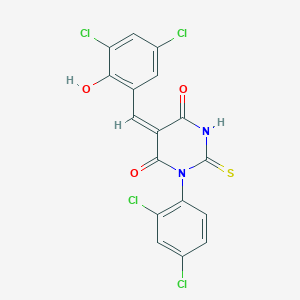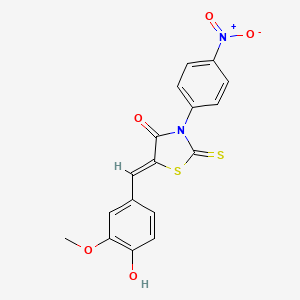![molecular formula C12H16IN3O B3879545 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide](/img/structure/B3879545.png)
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Descripción general
Descripción
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a pyrazolone derivative and is synthesized by the reaction of 3,5-dimethyl-4-aminopyrazole with benzaldehyde in the presence of hydroiodic acid.
Aplicaciones Científicas De Investigación
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been found to have antitumor activity against various cancer cell lines. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is not fully understood. However, it is believed that 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting the cyclooxygenase enzyme, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been shown to inhibit the expression of inducible nitric oxide synthase, which is responsible for the production of nitric oxide, a potent pro-inflammatory molecule. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been found to reduce oxidative stress and improve antioxidant defenses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has several advantages as a research tool. It is relatively easy to synthesize and has good stability. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is also readily available and can be obtained from commercial sources. However, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has some limitations as a research tool. It has poor solubility in water and requires the use of organic solvents for experimental studies. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide. One potential area of research is the development of more potent and selective 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide analogs. Another area of research is the investigation of the pharmacokinetic properties of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide and its metabolites. Furthermore, the potential applications of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation. Additionally, the role of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders should be explored.
Propiedades
IUPAC Name |
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.HI/c1-9-8-12(2,16)15(14-9)11(13)10-6-4-3-5-7-10;/h3-7,13,16H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPVSIAYQPAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=N)C2=CC=CC=C2.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879472.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-8-quinolinylglycinamide](/img/structure/B3879489.png)
![dimethyl 2-[1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3879493.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3879501.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879503.png)
![N-(3-methyl-1-{[2-(2-oxo-2-phenylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879510.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879518.png)
![5-amino-3-oxo-7-(4-pyridinyl)-2-(4-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3879523.png)




![ethyl 2-[(N,N-dimethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3879567.png)
![4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3879569.png)